

# Solubility of D&C Orange No. 5 in different organic solvents

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## Compound of Interest

Compound Name: *D & C Orange No. 5*

Cat. No.: *B1669897*

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An In-depth Technical Guide to the Solubility of D&C Orange No. 5 in Organic Solvents

## Abstract

D&C Orange No. 5 (CI 45370:1), chemically identified as 4',5'-dibromofluorescein, is a color additive approved by the U.S. Food and Drug Administration (FDA) for use in externally applied drugs and cosmetics, including lipsticks and mouthwashes.<sup>[1][2]</sup> Its formulation into stable, effective, and aesthetically pleasing products is critically dependent on its solubility characteristics in various media. This technical guide provides a comprehensive analysis of the solubility of D&C Orange No. 5 in organic solvents. We delve into the physicochemical properties of the molecule, establish the theoretical principles governing its solubility, present a qualitative solubility profile based on these principles, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, formulation scientists, and quality control professionals in the pharmaceutical and cosmetic industries.

## Physicochemical Profile of D&C Orange No. 5

Understanding the solubility of a compound begins with a thorough examination of its molecular structure. D&C Orange No. 5, with the CAS Registry Number 596-03-2, is a synthetic dye of the fluoran class.<sup>[3]</sup>

- Chemical Name: 4',5'-Dibromofluorescein

- Molecular Formula:  $C_{20}H_{10}Br_2O_5$  [4]
- Molecular Weight: 490.1 g/mol [4]
- Structure: The molecule features a large, polycyclic aromatic xanthene core, which is predominantly nonpolar. However, it is functionalized with polar groups: two hydroxyl (-OH) groups and a carboxylic acid group that exists in equilibrium with its lactone form. Two bromine atoms are substituted on the xanthene ring system.

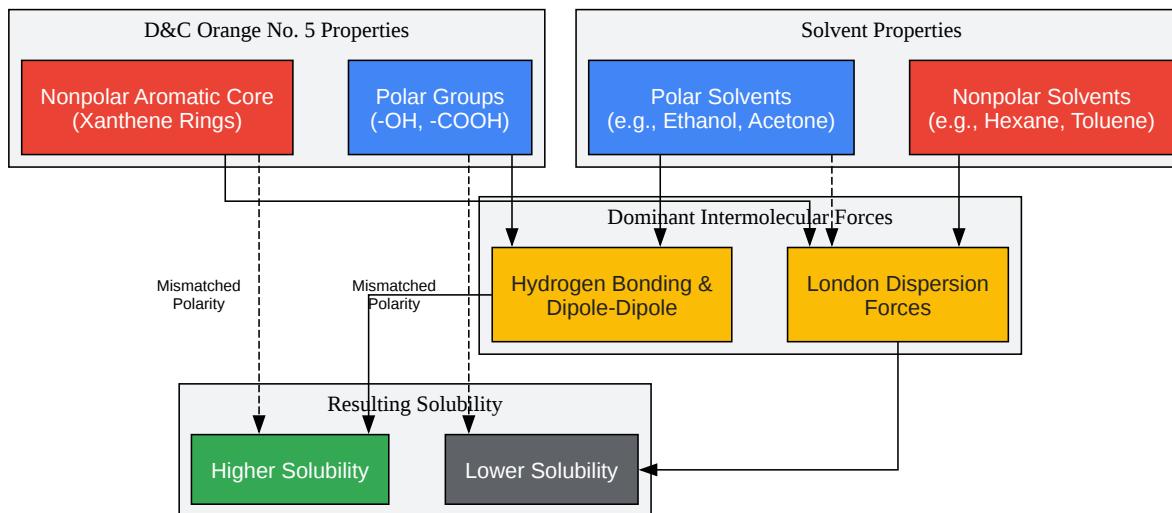
The solubility behavior of D&C Orange No. 5 is a direct consequence of this hybrid structure. The extensive aromatic system imparts significant nonpolar character, while the hydroxyl and carboxyl moieties provide sites for polar interactions, including hydrogen bonding. The bromine atoms increase the molecular weight and influence the electron density of the aromatic rings, further modulating its interaction with solvent molecules.

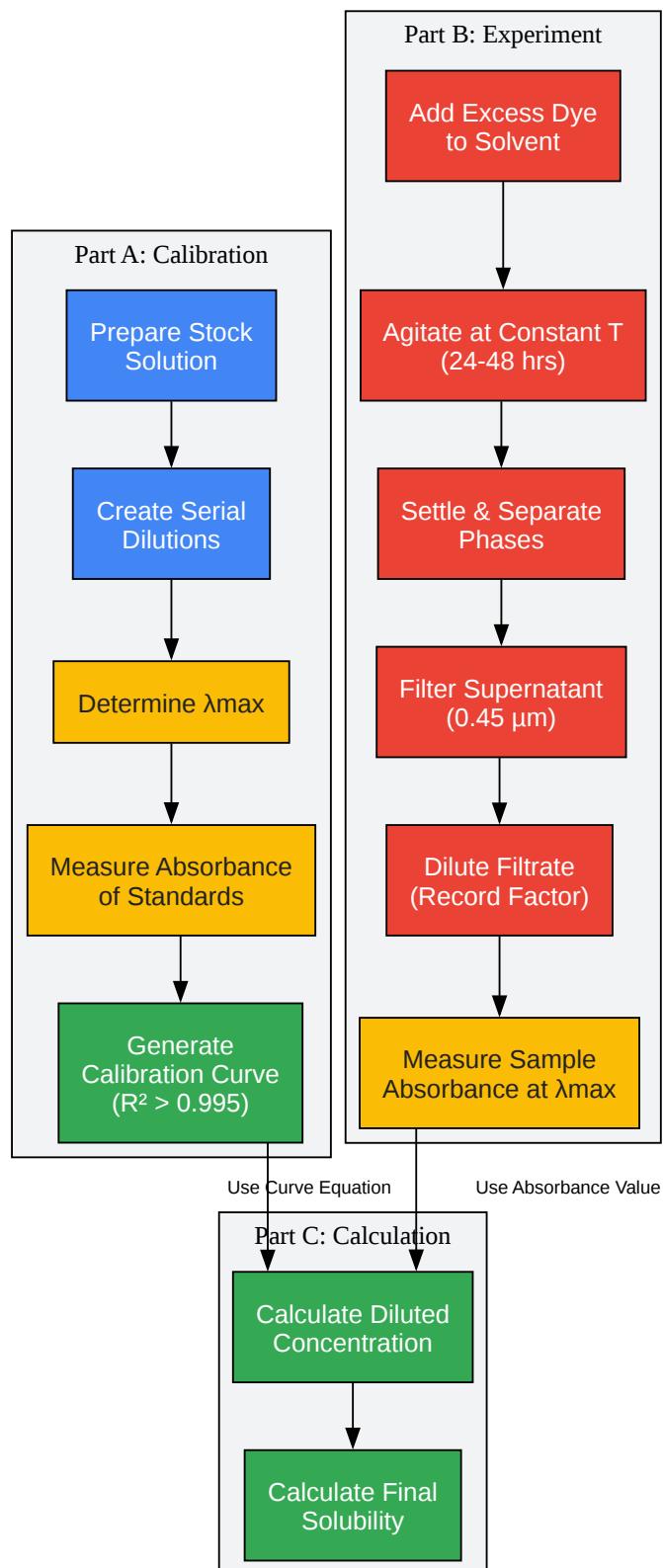
## The Theoretical Basis of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute will dissolve best in a solvent that shares similar intermolecular forces. For D&C Orange No. 5, its solubility in a given organic solvent is determined by the balance of forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

- **Polar Solvents:** Polar organic solvents, particularly those capable of hydrogen bonding (polar protic), are expected to interact favorably with the hydroxyl and carboxyl groups of the dye. Solvents like alcohols and ketones can act as both hydrogen bond donors and acceptors.
- **Nonpolar Solvents:** Nonpolar solvents, such as alkanes and aromatic hydrocarbons, will primarily interact with the large, nonpolar xanthene backbone of the dye via London dispersion forces. These interactions are generally weaker and may be insufficient to overcome the strong solute-solute interactions in the crystalline dye.

The following diagram illustrates the logical relationship between the structural features of the dye, the properties of the solvent, and the resulting solubility.



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- To cite this document: BenchChem. [Solubility of D&C Orange No. 5 in different organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669897#solubility-of-d-c-orange-no-5-in-different-organic-solvents>]

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